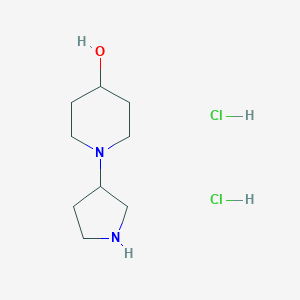

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Beschreibung

Chemical Structure and Fundamental Properties

Structural Characterization and Nomenclature

IUPAC Identification and CAS Registry (1219957-39-7)

The compound under investigation is formally named 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, reflecting its constitution as a salt formed from the parent amine and two equivalents of hydrochloric acid. The IUPAC nomenclature for the free base is 1-(pyrrolidin-3-yl)piperidin-4-ol, which precisely describes the presence of a pyrrolidine ring attached at its 3-position to the 1-position of a piperidin-4-ol scaffold. The dihydrochloride form is typically encountered in research and analytical contexts due to its enhanced solubility and stability in aqueous environments.

The compound is unambiguously identified in chemical registries by its unique Chemical Abstracts Service (CAS) number, which is 1219957-39-7. This identifier is critical for ensuring specificity in procurement, regulatory documentation, and cross-referencing across scientific databases.

Molecular Formula (C9H20Cl2N2O) and Weight (243.17 g/mol)

The molecular formula of this compound is C9H20Cl2N2O, indicating the presence of nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The calculated molecular weight is 243.17 grams per mole, which includes the mass contributions of the two chloride counterions. The core organic moiety, exclusive of the hydrochloride, would have a lower molecular weight, but the salt form is the standard for analytical and synthetic purposes.

The following table summarizes key molecular identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(pyrrolidin-3-yl)piperidin-4-ol dihydrochloride |

| CAS Number | 1219957-39-7 |

| Molecular Formula | C9H20Cl2N2O |

| Molecular Weight | 243.17 g/mol |

| MDL Number | MFCD13561595 |

| SMILES Representation | OC1CCN(C2CNCC2)CC1.[H]Cl.[H]Cl |

Stereochemical Configuration Analysis

The molecule this compound contains two saturated heterocyclic rings: pyrrolidine and piperidine. The connection between these rings occurs at the nitrogen atom of the piperidine and the 3-position of the pyrrolidine. The piperidine ring is further substituted at the 4-position by a hydroxyl group. In the absence of explicit stereochemical descriptors in the IUPAC name or registry data, the compound is typically considered as the racemic mixture unless otherwise specified.

However, the presence of the hydroxyl group at the 4-position of the piperidine ring introduces a stereocenter, as does the attachment at the 3-position of the pyrrolidine ring. Thus, the molecule can exist in multiple stereoisomeric forms, each with distinct three-dimensional configurations. The most commonly referenced form in chemical databases does not specify the absolute configuration, suggesting that commercial and research preparations are usually racemates. The stereochemical complexity is a significant consideration in both analytical characterization and potential applications, as stereoisomers can exhibit markedly different physicochemical and biological properties.

Structural Features of the Dual Heterocyclic System

Pyrrolidinyl Ring Conformation

The pyrrolidine ring in this compound is a five-membered saturated heterocycle containing one nitrogen atom. In its unsubstituted state, the pyrrolidine ring adopts an envelope conformation to minimize torsional strain. The substitution at the 3-position by the piperidin-4-ol moiety may induce slight deviations from ideal geometry, but the ring typically retains its envelope or twist conformation, as is characteristic of pyrrolidine derivatives.

The nitrogen atom of the pyrrolidine contributes to the basicity of the molecule and is capable of forming hydrogen bonds or participating in protonation under acidic conditions, as is the case in the dihydrochloride salt. The conformational flexibility of the pyrrolidine ring allows for adaptation to various binding environments, which is relevant in the context of molecular recognition and crystallography.

Piperidinol Ring Conformation

The piperidine ring is a six-membered saturated heterocycle with one nitrogen atom. In the context of this compound, the piperidine ring is substituted at the 1-position by the pyrrolidin-3-yl group and at the 4-position by a hydroxyl group. The piperidine ring adopts a chair conformation, which is the energetically favored geometry for six-membered rings due to minimized steric and torsional strain.

The presence of the hydroxyl group at the 4-position introduces a stereocenter and can influence the ring's conformational preferences. The hydroxyl group preferentially occupies an equatorial position in the chair conformation, reducing 1,3-diaxial interactions and stabilizing the molecule. This spatial orientation has implications for the compound's reactivity, solubility, and interaction with other molecules.

Hydroxyl Group Spatial Orientation

The hydroxyl group at the 4-position of the piperidine ring is a key functional group in the structure of this compound. In the preferred chair conformation of the piperidine ring, the hydroxyl group is oriented equatorially, which is both sterically and electronically favorable. This orientation minimizes steric clashes with adjacent ring hydrogens and maximizes the potential for hydrogen bonding with solvent molecules or other functional groups.

The spatial orientation of the hydroxyl group also influences the compound's physicochemical properties, including its solubility in polar solvents and its ability to participate in intermolecular interactions. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, contributing to the compound's overall hydrophilicity and affecting its crystallization behavior.

Physicochemical Properties

Solubility Profile in Various Solvent Systems

This compound exhibits high solubility in water, as is typical for hydrochloride salts of amines due to the ionic nature of the salt and the presence of polar functional groups. The compound is also expected to be soluble in polar protic solvents such as methanol and ethanol, and to a lesser extent in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide. Solubility in nonpolar solvents such as hexane or toluene is negligible due to the hydrophilic nature of the salt form and the presence of charged chloride ions.

The following table presents the qualitative solubility profile:

| Solvent | Expected Solubility |

|---|---|

| Water | High |

| Methanol | High |

| Ethanol | High |

| Dimethyl sulfoxide | Moderate to High |

| Dimethylformamide | Moderate to High |

| Chloroform | Low |

| Hexane | Negligible |

| Toluene | Negligible |

These solubility characteristics are consistent with the compound's ionic nature and the presence of multiple hydrogen bond donors and acceptors.

Acid-Base Properties and pKa Determination

The acid-base properties of this compound are governed by the basicity of the two nitrogen atoms in the pyrrolidine and piperidine rings, as well as the potential acidity of the hydroxyl group. In the dihydrochloride form, both nitrogen atoms are protonated, resulting in a doubly charged cationic species paired with two chloride anions.

The pKa values for the conjugate acids of pyrrolidine and piperidine are typically in the range of 10.5 to 11.5 for the free bases. The presence of the hydroxyl substituent and the formation of the salt may shift these values slightly, but the compound remains strongly basic under neutral conditions. The hydroxyl group is not appreciably acidic under physiological pH, with a pKa estimated above 14, and thus does not contribute to the acid-base behavior under most conditions.

The following table summarizes the expected acid-base characteristics:

| Functional Group | Expected pKa (free base) |

|---|---|

| Piperidine nitrogen | 11.2 |

| Pyrrolidine nitrogen | 11.3 |

| Hydroxyl group | >14 |

Upon formation of the dihydrochloride salt, both nitrogens are protonated, rendering the compound highly soluble in water and imparting a net positive charge under neutral and acidic conditions.

Crystallographic Parameters

Crystallographic analysis of this compound would reveal the detailed three-dimensional arrangement of atoms within the crystal lattice. While no publicly available single-crystal X-ray diffraction data have been reported for this specific compound, structural analogs suggest that the salt crystallizes in a monoclinic or orthorhombic system, with the chloride ions occupying positions that stabilize the cationic organic moiety through ionic and hydrogen bonding interactions.

The presence of multiple hydrogen bond donors (protonated nitrogen atoms, hydroxyl group) and acceptors (chloride ions, nitrogen lone pairs, hydroxyl oxygen) facilitates the formation of an extensive hydrogen-bonding network in the solid state. This network contributes to the compound's relatively high melting point and its stability as a crystalline solid at room temperature.

Spectroscopic Fingerprints

The identification and characterization of this compound are supported by a range of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton nuclear magnetic resonance (1H NMR) spectra would display characteristic signals for the methylene and methine protons of the pyrrolidine and piperidine rings, as well as a distinct resonance for the hydroxyl proton (exchangeable with deuterium oxide). The protonated nitrogen atoms may induce downfield shifts for adjacent protons. Carbon-13 nuclear magnetic resonance (13C NMR) spectra would reveal signals corresponding to the saturated carbons of the rings and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

Infrared spectra would exhibit broad absorptions in the region of 3200–3500 cm⁻¹ due to N–H and O–H stretching vibrations, as well as characteristic C–N and C–O stretching bands in the fingerprint region.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would reveal a molecular ion peak corresponding to the cationic form (M+H)+, with a mass of 207.2 (free base), and a peak at 243.2 for the salt form including the two chloride anions.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The compound does not possess extended conjugation and is not expected to absorb strongly in the visible or near-ultraviolet regions. Any absorbance would be limited to the far ultraviolet, associated with n→σ* transitions.

Stability and Degradation Patterns

Thermal Stability Analysis

This compound is stable as a solid at room temperature and exhibits a relatively high melting point, consistent with its ionic nature and extensive hydrogen bonding in the crystalline state. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) would reveal a sharp melting endotherm, followed by decomposition at elevated temperatures.

The compound is not expected to undergo significant thermal degradation below 150–180°C, at which point decomposition of the organic framework and loss of hydrochloric acid may occur. The presence of the dihydrochloride salt enhances the thermal stability compared to the free base, as the ionic interactions in the lattice provide additional stabilization.

Photostability Characteristics

As a saturated aliphatic heterocycle without conjugated chromophores, this compound is not susceptible to photodegradation under ambient laboratory lighting. However, prolonged exposure to high-intensity ultraviolet radiation may induce minor decomposition via N–H or O–H bond cleavage, but such conditions are atypical in standard handling and storage.

The compound is best stored in amber containers or away from direct sunlight to prevent any potential photolytic reactions, although its intrinsic photostability is high due to the lack of light-absorbing functional groups.

Hydrolytic Stability Assessment

The dihydrochloride salt of 1-(3-Pyrrolidinyl)-4-piperidinol is highly stable in aqueous solution, as the protonated nitrogens and the chloride counterions confer resistance to hydrolytic cleavage. The hydroxyl group is not prone to hydrolysis under neutral or acidic conditions. Under strongly basic conditions, deprotonation of the ammonium centers may occur, but the core structure remains intact.

The compound is not expected to undergo hydrolysis or degradation in water at room temperature or under mildly acidic or basic conditions. This hydrolytic stability is advantageous for storage, handling, and application in aqueous environments.

Eigenschaften

IUPAC Name |

1-pyrrolidin-3-ylpiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-2-5-11(6-3-9)8-1-4-10-7-8;;/h8-10,12H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENKWACSVCGRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection and Functionalization of Piperidone Derivatives

A common initial step involves the protection of 4-piperidone hydrochloride to form N-tertbutyloxycarbonyl-4-piperidone. This step uses reagents such as di-tert-butyl dicarbonate in aqueous acetone with sodium bicarbonate, proceeding at room temperature over 24 hours. The reaction yields the protected piperidone intermediate with high molar yields (~91-93%) and is amenable to scale-up under mild conditions.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Protection | 4-Piperidone hydrochloride, sodium bicarbonate, di-tert-butyl dicarbonate, aqueous acetone, RT, 24 h | N-tertbutyloxycarbonyl-4-piperidone | 91-93 | Mild, scalable, high yield |

Reductive Amination to Form 4-Amino-1-t-butoxycarbonylpiperidine

The protected piperidone undergoes reductive amination with ammonia in ethanol, catalyzed by titanium tetraisopropylate and reduced by sodium borohydride under nitrogen atmosphere. Temperature control (<30°C) is critical to avoid side reactions. The reaction produces 4-amino-1-t-butoxycarbonylpiperidine with yields around 81-82%.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | N-tertbutyloxycarbonyl-4-piperidone, ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride, N2, RT, temp <30°C | 4-Amino-1-t-butoxycarbonylpiperidine | 81-82 | Requires inert atmosphere, temp control |

Cyclization and Final Functionalization

Further steps involve reaction of the amino-protected piperidine with nicotinic acid derivatives and other reagents such as nitrine diphenyl phosphoester and triethylamine in toluene under reflux. This step forms the imidazolopyridinone ring system or related heterocyclic structures, which are then purified by recrystallization. The final product, a piperidinyl-pyrrolidinyl derivative, is obtained with yields around 78%.

Alternative Synthetic Approaches

Epoxide Ring Opening Strategy

Summary of Key Preparation Data

| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Protection of 4-piperidone | Di-tert-butyl dicarbonate, aqueous acetone, RT, 24h | 91-93 | Mild, high yield, scalable | Requires careful control of pH |

| Reductive amination | Ammonia ethanol, Ti(OiPr)4, NaBH4, N2, RT | 81-82 | High selectivity, good yield | Sensitive to temperature |

| Cyclization to heterocycle | Nicotinic acid derivative, nitrine diphenyl phosphoester, reflux toluene | 78 | Efficient ring closure | Requires inert atmosphere |

| Epoxide ring opening (alternative) | Chiral epoxide, piperidine/phenol, Cs2CO3, reflux | 19-79 | Enables chirality, structural diversity | Moderate yield, purification needed |

| Electroreductive cyclization | Imines, dihaloalkanes, flow microreactor, electrolysis | Good | Continuous, green, scalable | Specialized equipment required |

Research Findings and Practical Considerations

The protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate is a well-established step that provides a stable intermediate for subsequent transformations.

Reductive amination under controlled temperature and inert atmosphere yields the amino-piperidine intermediate efficiently, which is crucial for the introduction of the pyrrolidinyl moiety.

The final cyclization step to form the heterocyclic core requires careful reagent selection and purification steps such as recrystallization for product purity.

Epoxide ring opening methods allow access to chiral analogs of piperidinol derivatives, which can be important for biological activity optimization.

Electrochemical methods represent a promising green and scalable approach but need further adaptation for this specific compound class.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 1-(3-Pyrrolidinyl)-4-piperidone.

Reduction: Formation of 1-(3-Pyrrolidinyl)-4-piperidine.

Substitution: Formation of 1-(3-Pyrrolidinyl)-4-chloropiperidine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride has several notable applications across various fields:

1. Medicinal Chemistry:

- Analgesic Development: The compound shows potential as an analgesic by modulating opioid receptors, which are critical in pain perception. Preliminary studies indicate that it may act as an agonist or antagonist, influencing pain pathways effectively .

- Antitumor Activity: Research indicates that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent .

2. Neuropharmacology:

- Neurotransmitter Modulation: The compound is being studied for its effects on neurotransmitter systems, particularly its interactions with serotonin and dopamine receptors, which could have implications for treating mood disorders and neurodegenerative diseases .

3. Enzyme Inhibition:

- Acetylcholinesterase Inhibition: Evidence suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, making it a candidate for research into cognitive enhancement or treatment of Alzheimer's disease .

Case Studies

1. In Vivo Studies:

- A study demonstrated that piperidine derivatives similar to this compound exhibited significant antitumor effects in mouse models at tolerated doses, indicating promising therapeutic potential against cancer .

2. Biochemical Assays:

- Compounds with similar structures have been tested for their ability to inhibit AChE and other enzymes, revealing moderate to strong inhibitory activities against various strains of bacteria and metabolic enzymes.

Wirkmechanismus

The mechanism of action of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the piperidine ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data of Piperidine/Pyrrolidine Derivatives

*Inferred based on structural analogs.

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The pyrrolidinyl group in the target compound provides a 5-membered ring, offering moderate flexibility compared to the 4-membered azetidinyl analog (). This flexibility may enhance binding to neurotransmitter receptors, as seen in GBR 12783’s dopamine uptake inhibition .

Salt Form and Solubility :

- Dihydrochloride salts universally improve water solubility, critical for drug delivery. For example, Berotralstat dihydrochloride () leverages this property for oral bioavailability.

Pharmacological Activity: GBR 12783 () demonstrates nanomolar potency due to its diphenylmethoxy-piperazine structure, highlighting how bulky substituents enhance receptor specificity. Morpheridine dihydrochloride () exhibits high toxicity (rat LD₅₀: 70 mg/kg), underscoring the impact of morpholinoethyl groups on safety profiles.

Applications :

- The target compound’s structural simplicity suggests utility as a pharmaceutical intermediate (similar to compounds in and ), whereas complex analogs like Berotralstat are advanced APIs.

Research Findings and Implications

- Ring Size and Bioactivity : Azetidinyl derivatives (4-membered rings) may suffer from ring strain, reducing metabolic stability compared to pyrrolidinyl analogs .

- Toxicity Considerations : Morpheridine’s low LD₅₀ () emphasizes the need for structural optimization to mitigate toxicity in piperidine-based therapeutics.

- Salt-Dependent Stability : High-purity dihydrochloride salts (e.g., GBR 12783, ≥99% purity in ) ensure consistent pharmacokinetic performance.

Biologische Aktivität

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and analgesic properties. This compound features a unique dual-ring structure that combines pyrrolidine and piperidine, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is typically found in a dihydrochloride salt form, which enhances its solubility and stability. The structural characteristics are as follows:

- Pyrrolidine Ring : Provides flexibility and potential interactions with various biological targets.

- Piperidinol Moiety : Known for its role in analgesic and neuroprotective activities.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems, particularly opioid receptors. Its structural similarity to other piperidine derivatives suggests that it may act as an agonist or antagonist at these receptors, influencing pain perception and response.

Pharmacological Studies

Research indicates that this compound may have the following biological activities:

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Analgesic Activity | Neuroprotective Activity | Opioid Receptor Interaction |

|---|---|---|---|

| This compound | Yes | Potential | Yes |

| N-Methyl-4-piperidinol | Strong | Moderate | Yes |

| 3-Methyl-4-piperidinol | Moderate | Low | Limited |

Study on Analgesic Effects

A study conducted on piperidine derivatives highlighted the analgesic effects of compounds similar to this compound. It was found that these compounds could significantly reduce pain responses in animal models, indicating their potential for development as analgesics .

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are scarce, related compounds have shown promise in protecting neuronal cells from damage. For instance, piperidine derivatives have been investigated for their ability to inhibit neurodegenerative processes .

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including catalytic hydrogenation and reductive amination. Optimization of reaction conditions such as temperature and time is crucial for achieving high yields. Typical conditions might involve heating at 60-80°C for several hours.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst concentration. For example, using polar aprotic solvents (e.g., DMF) may enhance intermediate stability. Purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradient) can isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use H/C NMR to verify proton and carbon environments, particularly for distinguishing pyrrolidinyl and piperidinol moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] ion). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility screens in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Stability studies under thermal stress (40–60°C) and UV light exposure can identify degradation pathways. Use reverse-phase HPLC to quantify degradation products over time. Store lyophilized samples at -20°C with desiccants to prevent hygroscopic degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s reactivity?

- Methodological Answer : Cross-validate density functional theory (DFT) calculations with experimental kinetic studies (e.g., reaction rate measurements). Adjust computational models to account for solvent effects or protonation states. Replicate experiments under controlled humidity and oxygen levels to isolate confounding variables .

Q. How can in vitro findings on the compound’s biological activity be translated to in vivo models?

- Methodological Answer : Conduct pharmacokinetic (PK) profiling to assess bioavailability and blood-brain barrier penetration. Use radiolabeled analogs (e.g., C) for tissue distribution studies. Pair in vitro IC values with in vivo efficacy models (e.g., rodent neurobehavioral assays) to establish dose-response relationships .

Q. What advanced computational models predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with mutagenesis data to identify critical binding residues .

Q. How do researchers address discrepancies in pharmacological data across independent studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.